
6-Amino-5,7-dimethyl-1,3-diazaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes, which are of great theoretical and practical interest due to their specific chemical and physical properties . The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Synthesis Analysis
A method has been developed for the synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantanes containing various aliphatic, aromatic, and heterocyclic groups in position 2 . The structures of the synthesized compounds were confirmed by data of elemental analysis, IR, 1 H NMR, and mass spectra .Molecular Structure Analysis
The molecular formula of this compound is C10H19N3 . The compound has a molecular weight of 206.29 g/mol . The InChIKey of the compound is WMNOFPMEUFZTJX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . The compound has a topological polar surface area of 56.3 Ų .Scientific Research Applications
Antitumor Properties :
- Spirocyclic derivatives of 1,3-diazaadamantane, including compounds related to 6-Amino-5,7-dimethyl-1,3-diazaadamantane, have been synthesized and studied for their antitumor properties. These compounds have shown potential in cancer treatment research (Arutyunyan et al., 1996).
Synthetic Routes for Medical Applications :
- Research has been conducted to develop alternative methods for synthesizing 2-spiro-substituted 6-hydroxy-5,7-dimethyl-1,3-diazaadamantanes, which are structurally related to this compound. These methods are significant for medical applications, particularly in the synthesis of potentially therapeutic compounds (Aghajanian et al., 2003).
Analgesic Activity :
- Compounds combining diazaadamantane and monoterpene moieties, similar to this compound, have been synthesized and evaluated for their analgesic activity. These compounds have shown promising results in pain relief research (Ponomarev et al., 2017).
Chemical Structure-Biological Activity Relationship :
- The relationship between the chemical structure of diazaadamantane derivatives and their biological activity, including antitumor effects, has been a subject of study. Understanding this relationship is crucial for developing effective therapeutic agents (Arutyunyan et al., 1995).
Supramolecular Structure Studies :
- The supramolecular structure of 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, a compound related to this compound, has been analyzed through X-ray diffraction. Such studies are essential for understanding the physical and chemical properties of these compounds (Dalinger et al., 2021).
Mass-Spectrometric Studies :
- The behavior of 5-mono and 5,7-disubstituted 6-oxo-1,3-diazaadamantanes under electron impact has been studied using mass spectrometry. Such studies are critical for understanding the stability and fragmentation patterns of these compounds (Kuznetsov et al., 1989).
Future Directions
The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .
Mechanism of Action
Target of Action
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane .
Mode of Action
It’s known that the partial substitution of the nitrogen atoms for carbon in azaadamantanes significantly changes both chemical and physical properties . This leads to higher solubility in water of azaadamantanes compared to adamantanes, which may influence their interaction with biological targets .
Biochemical Pathways
It’s known that various biological activities of azaadamantanes have been observed, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .
Result of Action
It’s known that azaadamantanes and their derivatives have shown significant antitumor, psychotropic, antibacterial, and antioxidant action .
Biochemical Analysis
Biochemical Properties
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The various biological activity of azaadamantanes in combination with moderate toxicity and different ways of their synthesis from available reagents makes them attractive for use as a basic block in the design of new biologically active compounds .
Cellular Effects
It is known that azaadamantanes and their derivatives have shown various biological activities, including antitumor, psychotropic, antibacterial, and antioxidant action .
Molecular Mechanism
It is known that the amino derivatives of 1,3-diazaadamantane, including 6-Amino-5,7-dimethyl-1,3-diazaadamantane, possess psychotropic activity .
Properties
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCSFUAMLHKDLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
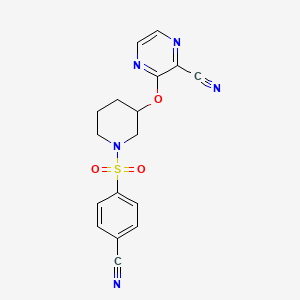
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
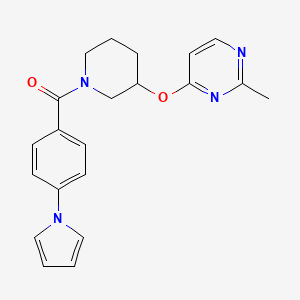
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
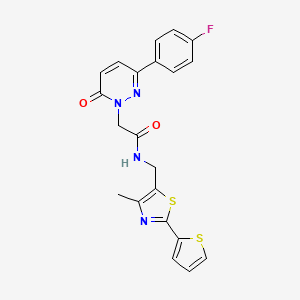
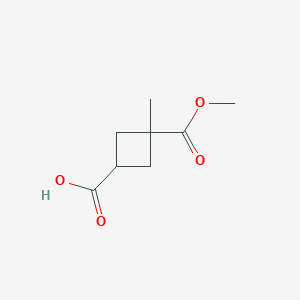
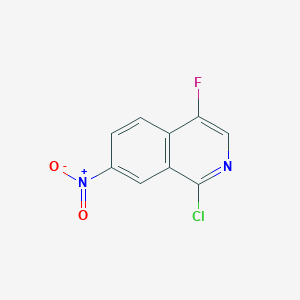


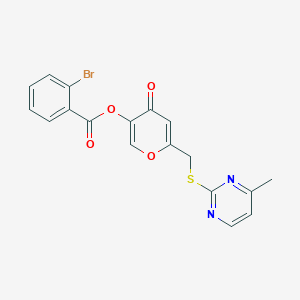
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

